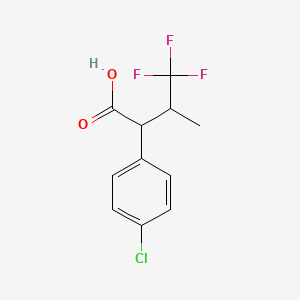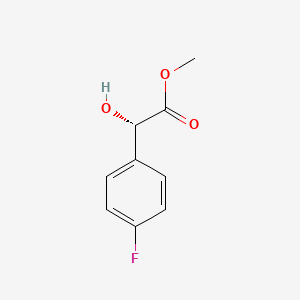![molecular formula C18H20N4O4S B2695668 1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one CAS No. 1903866-46-5](/img/structure/B2695668.png)
1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one” is a chemical compound with the molecular formula C18H20N4O4S and a molecular weight of 388.44. It has been described in the context of selective CDK2 inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of selective CDK2 inhibitors were developed starting from an HTS hit, which was scaffold hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure .Molecular Structure Analysis
The molecular structure of this compound includes a 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-one core structure . The compound also contains a morpholino group and a phenyl ethanone group.Chemical Reactions Analysis
The compound has been associated with the inhibition of CDK2, a member of the cyclin-dependent kinases (CDKs) family . The reaction mechanism involves the interaction of the compound with the kinase, leading to its inhibition .Physical and Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N). The 1H NMR and 13C NMR spectra provide further information about the structure of the compound .科学的研究の応用
Synthesis Methodologies and Chemical Properties
Microwave-Assisted Synthesis
Compounds with morpholino groups and pyrimidines have been synthesized using microwave irradiation, which offers good yields and expedited reaction times. Such methodologies are crucial in the synthesis of novel compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity
Some derivatives synthesized from morpholino-containing molecules have shown antimicrobial activity against selected bacterial and fungal strains. This highlights the potential pharmacological applications of these compounds (Majithiya & Bheshdadia, 2022).
Efficient One-Pot Synthesis
A one-pot Biginelli synthesis involving compounds with morpholine moieties has been developed, demonstrating an efficient method for producing dihydropyrimidinone derivatives. This method underscores the versatility of these compounds in chemical synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Drug Development and Pharmacological Targets
Research on 1,5-diphenyl pyrroles with morpholine moieties has led to the identification of compounds with high efficacy against M. tuberculosis, demonstrating the potential of these chemical structures in drug development and targeting specific pharmacological targets (Poce et al., 2013).
Potential Pharmacological Applications
Antibacterial and Antifungal Activities
The synthesized compounds exhibit significant antibacterial and antifungal activities, indicating their potential as lead compounds for the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics (Majithiya & Bheshdadia, 2022).
Tuberculosis Treatment
The development of new compounds with activity against M. tuberculosis points to the ongoing need for novel treatments against this challenging disease. The research suggests that morpholine-containing compounds could contribute to the next generation of tuberculosis therapies (Poce et al., 2013).
作用機序
Morpholino
This compound contains a morpholino group, which is a common feature in many bioactive molecules. Morpholino groups are often used to modify the biological activity of a compound, improve its pharmacokinetic properties, or increase its selectivity towards certain targets .
Pyrrolo[3,4-d]pyrimidin
This is a type of heterocyclic compound that is found in many biologically active molecules. Compounds with this structure often exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Sulfonylphenyl
The sulfonylphenyl group is a common feature in many drug molecules. It can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target .
特性
IUPAC Name |
1-[3-[(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13(23)14-3-2-4-16(9-14)27(24,25)22-11-15-10-19-18(20-17(15)12-22)21-5-7-26-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLELXFZSMQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

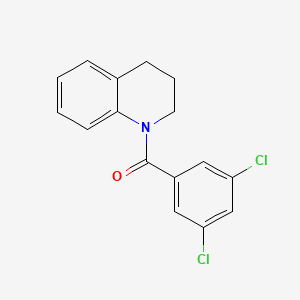
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2695588.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2695589.png)
![7-Fluoro-2-methyl-3-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2695591.png)
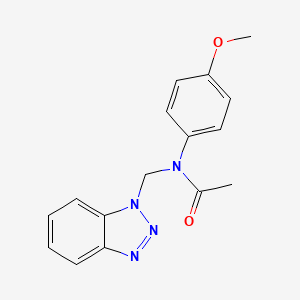
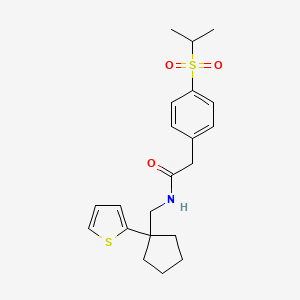
![3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695597.png)

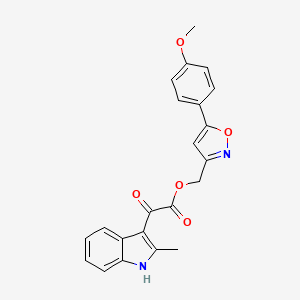
![4-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2695602.png)
![5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
